Hepatitis B virus surface antigen P31c is a significant component of the hepatitis B virus, which is a major global health concern due to its potential to cause chronic liver disease and liver cancer. This antigen is part of the larger hepatitis B virus surface antigen complex, which includes various proteins that play crucial roles in the virus's life cycle and immune evasion strategies.
The hepatitis B virus is primarily transmitted through contact with infectious body fluids, such as blood and semen. The surface antigens, including P31c, are produced during the viral replication process in infected hepatocytes. These antigens can be detected in serum and are used as key markers for diagnosing and monitoring hepatitis B virus infections.
Hepatitis B virus surface antigen P31c is classified as a viral protein and is categorized under the broader family of hepadnaviruses. It is specifically associated with the envelope of the virus, which consists of three types of proteins: large (L), middle (M), and small (S) surface proteins. P31c corresponds to a specific isoform derived from these proteins.
The synthesis of hepatitis B virus surface antigen P31c can be achieved through various recombinant DNA technologies. One notable method involves using Saccharomyces cerevisiae (baker's yeast) as a host organism for producing the antigen. Researchers have constructed plasmids that direct the synthesis and secretion of hepatitis B virus surface antigen particles by integrating specific genes responsible for encoding the P31c protein.
The plasmids typically contain a signal peptide gene fused at the 5' terminus of the P31c gene, allowing for proper folding and secretion of the protein. The yeast cells utilize their secretory pathways to release these particles into the culture medium. This method has demonstrated that yeast can efficiently produce hepatitis B virus surface antigen particles that closely resemble those found in human plasma in terms of size and density .
Hepatitis B virus surface antigen P31c exhibits a complex structure characterized by multiple domains that facilitate its function. The protein comprises several regions, including hydrophobic transmembrane segments that anchor it within cellular membranes, as well as loops that extend into the extracellular space where they can interact with antibodies.
The molecular weight of P31c is approximately 24 kDa, and it contains several cysteine residues that form disulfide bonds critical for maintaining structural integrity. These features contribute to its immunogenic properties, making it a target for vaccine development .
The synthesis of hepatitis B virus surface antigen P31c involves several biochemical reactions, primarily within the endoplasmic reticulum and Golgi apparatus of host cells. These reactions include glycosylation processes where carbohydrate moieties are added to specific amino acid residues on the protein, enhancing its stability and immunogenicity.
The assembly of hepatitis B virus surface antigens into subviral particles occurs through oligomerization processes driven by hydrophobic interactions among protein domains. This assembly is crucial for forming functional particles capable of eliciting an immune response .
Hepatitis B virus surface antigen P31c plays a vital role in the viral life cycle by facilitating viral entry into host cells and evading immune detection. The antigen interacts with specific receptors on hepatocytes, such as sodium-taurocholate cotransporting polypeptide, enabling viral uptake.
Once inside the cell, the hepatitis B virus utilizes host cellular machinery to replicate its genome and produce additional surface antigens. The presence of these antigens in circulation serves as a decoy mechanism to distract the immune system from targeting infected hepatocytes .
Hepatitis B virus surface antigen P31c is typically found in spherical particles approximately 20-22 nm in diameter when secreted from host cells. These particles exhibit a density around 1.19 g/cm³, similar to naturally occurring hepatitis B virus particles.
Chemically, P31c is characterized by its hydrophilic regions exposed on the particle surface, which are essential for antibody binding. Its stability is influenced by factors such as pH and temperature, with optimal conditions generally falling within physiological ranges .
Hepatitis B virus surface antigen P31c has several scientific applications:
The hepatitis B virus (HBV) surface antigen P31c originates from the pre-S/S open reading frame (ORF) of the compact 3.2 kb HBV genome. This ORF utilizes three in-frame start codons to encode three envelope proteins: large (LHB), middle (MHB, P31c), and small (SHB) surface antigens [1] [3] [6]. The MHB protein (P31c) spans 281 amino acids and incorporates the N-terminal pre-S2 domain (55 aa) fused to the common S domain (226 aa) [3] [6]. During viral replication, transcription of the 2.1 kb pre-S2/S mRNA occurs from covalently closed circular DNA (cccDNA) templates in the host nucleus. This mRNA is translated co-translationally at the endoplasmic reticulum (ER) membrane, where P31c acquires its transmembrane topology and undergoes post-translational modifications [1] [9].
Table 1: Genomic Features of HBV Envelope Proteins
Protein | Amino Acid Length | Domains | Genomic Region |
---|---|---|---|
LHB | 389-400 | pre-S1 + pre-S2 + S | pre-S/S ORF (1st start codon) |
MHB (P31c) | 281 | pre-S2 + S | pre-S/S ORF (2nd start codon) |
SHB | 226 | S | pre-S/S ORF (3rd start codon) |
P31c is produced in significant excess over virion requirements and undergoes intracellular accumulation in the ER prior to assembly into subviral particles (SVPs). Unlike infectious Dane particles (42 nm), P31c-containing SVPs lack nucleocapsids and viral DNA, forming non-infectious 20 nm spherical particles or filamentous structures [3] [8] [9]. This overproduction is a hallmark of HBV infection, with serum SVP-to-virion ratios reaching 10²–10⁵:1 [3].
P31c exhibits heterogeneous glycosylation patterns critical for its structural integrity and function. When expressed in yeast (Hansenula polymorpha), P31c separates into two primary glycoforms: GP34 (N-glycosylated) and GP37 (N- and O-glycosylated) [2]. The N-glycosylation occurs at N146 within the antigenic loop (AGL) of the S domain, while O-glycosylation modifies serine/threonine residues in the pre-S2 region of GP37 [2] [5]. Mass spectrometry analyses confirm that GP37 carries complex hybrid glycans, whereas GP34 exhibits high-mannose or paucimannose structures [2] [9].
The conservation of N146 glycosylation across HBV genotypes highlights its structural importance. Biochemical studies demonstrate that glycosylation at this site stabilizes the AGL conformation by facilitating disulfide bond formation between C139 and C147 residues [5] [7]. Notably, enzymatic deglycosylation of GP37 and GP34 with α-mannosidase and endo-β-N-acetylglucosaminidase H reduces both to the unglycosylated P31 backbone (31 kDa), confirming post-translational modifications account for their size differences [2].
The pre-S2 domain (residues 1–55 of P31c) is a critical antigenic region containing B-cell and T-cell epitopes absent in SHB. Key features include:
The pre-S2 domain’s conformational flexibility allows optimal exposure of neutralizing epitopes. Antibodies targeting pre-S2 block HBV binding to hepatocytes by sterically hindering the NTCP receptor interaction site in the pre-S1 domain of LHB [3] [6]. Immunization studies confirm that P31c-containing particles elicit both anti-pre-S2 and anti-S antibodies, providing broader protection than SHB-only vaccines [2] [7].
Functional differences between P31c glycoforms impact antigenicity, assembly, and secretion:
Table 2: Biochemical and Immunogenic Properties of P31c Glycoforms
Property | GP34 | GP37 |
---|---|---|
Glycosylation Type | N-linked only | N-linked + O-linked |
Molecular Weight | 34 kDa | 37 kDa |
Glycan Structures | High-mannose | Complex hybrid + mucin-type O-glycans |
Assembly Efficiency | Moderate | Enhanced |
Antibody Response | Anti-S dominant | Balanced anti-S + anti-pre-S2 |
Despite biochemical differences, both glycoforms assemble into immunogenic SVPs. Mouse immunization studies demonstrate equivalent induction of anti-S and anti-pre-S2 antibodies by GP37, GP34, and unglycosylated P31, indicating glycosylation does not alter epitope accessibility [2]. However, intracellular trafficking varies: GP37’s O-glycans promote ER retention and lamellar body formation in yeast, while GP34 shows smoother ER distribution [9].
In mammalian systems, N146 glycosylation status influences virion secretion. Non-glycosylated P31c mutants secrete HBV virions at 20% of wild-type levels, confirming glycosylated P31c supports envelopment [5]. Hyperglycosylated mutants (e.g., N115/N129/N136/N146) exhibit impaired virion secretion but enhanced SVP production, suggesting glycans regulate assembly pathways [5].
Key Implications for Vaccine Design:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7